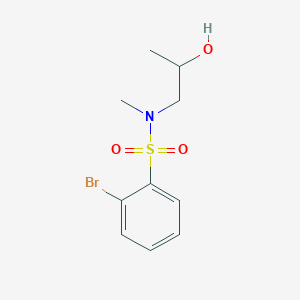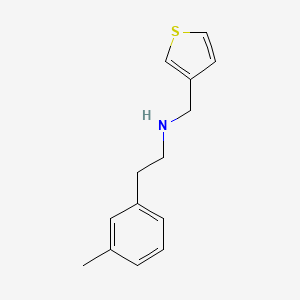
2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine, also known as 3-MMC, is a designer drug that belongs to the class of cathinones. It is a synthetic compound that is structurally similar to amphetamines and cathinones. The compound has been used for various scientific research purposes due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine is similar to other cathinones. The compound acts as a reuptake inhibitor of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased neurotransmission. The compound also acts as a releasing agent of these neurotransmitters, leading to their release from presynaptic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine are similar to other cathinones. The compound has been shown to increase locomotor activity and induce hyperthermia in animals. It has also been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. Furthermore, the compound has been shown to have rewarding and reinforcing effects, leading to its abuse potential.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine in lab experiments include its unique properties and its similarity to other cathinones. The compound can be used as a reference standard for the identification and quantification of cathinones in biological samples. It can also be used to study the mechanism of action of cathinones and their effects on neurotransmitter systems. However, the limitations of using the compound in lab experiments include its abuse potential and the lack of information on its long-term effects.
Orientations Futures
There are several future directions for the study of 2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine. One future direction is to study its long-term effects on animals and humans. Another future direction is to study its effects on different neurotransmitter systems and their interactions. Furthermore, the compound can be used to study the effects of cathinones on different brain regions and their role in drug addiction. Finally, the compound can be used to develop new drugs for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine is a complex process that involves several steps. The synthesis starts with the reaction of 3-methylbenzaldehyde with nitroethane to form 3-methyl-2-nitropropene. The nitropropene is then reduced to 3-methylamphetamine using a reducing agent such as aluminum amalgam. The final step involves the reaction of 3-methylamphetamine with thiophen-3-ylmethyl bromide to form 2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine.
Applications De Recherche Scientifique
2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine has been used in several scientific research studies. The compound has been used as a reference standard for the identification and quantification of cathinones in biological samples. It has also been used to study the mechanism of action of cathinones and their effects on neurotransmitter systems. Furthermore, the compound has been used to study the pharmacokinetics and metabolism of cathinones in animals and humans.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NS/c1-12-3-2-4-13(9-12)5-7-15-10-14-6-8-16-11-14/h2-4,6,8-9,11,15H,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOCJMXDMRMYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCNCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


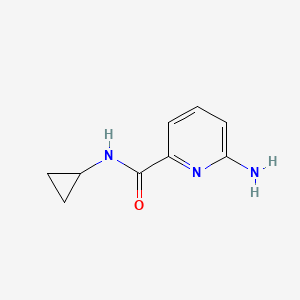
![2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid](/img/structure/B7555016.png)
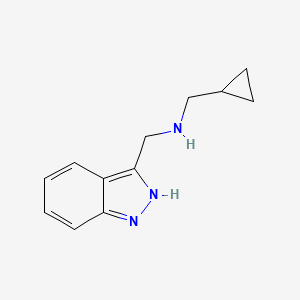
![1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7555036.png)
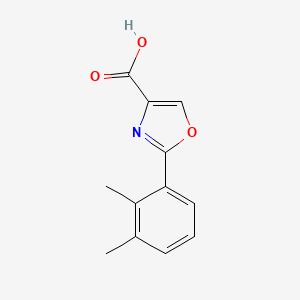

![(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B7555047.png)
![(2Z)-2-[3-[2-(4-chlorophenyl)-2-hydroxyethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B7555056.png)
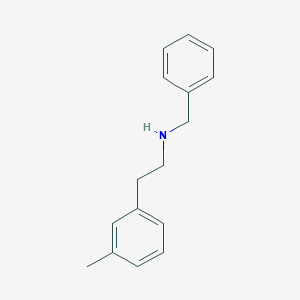
![3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol](/img/structure/B7555075.png)
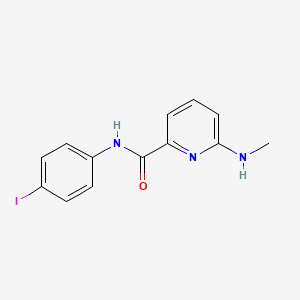
![3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7555089.png)
